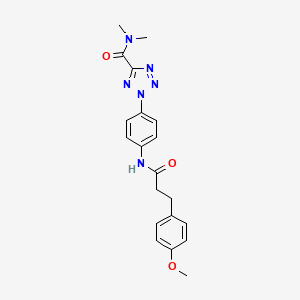![molecular formula C8H8I2O2 B2545507 [4-(Hidroximetil)-2,5-diyodofenil]metanol CAS No. 915706-87-5](/img/structure/B2545507.png)
[4-(Hidroximetil)-2,5-diyodofenil]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Hydroxymethyl)-2,5-diiodophenyl]methanol is a useful research compound. Its molecular formula is C8H8I2O2 and its molecular weight is 389.959. The purity is usually 95%.
BenchChem offers high-quality [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Hydroxymethyl)-2,5-diiodophenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Reordenamiento Hidrogenativo de Furfurales: [4-(Hidroximetil)-2,5-diyodofenil]metanol puede servir como precursor para compuestos cíclicos C5 (como ciclopentanonas y ciclopentanoles) a través de un reordenamiento hidrogenativo de furfurales derivados de biomasa (por ejemplo, furfural y 5-hidroximetil furfural). Este proceso reemplaza los enfoques tradicionales basados en petróleo y contribuye a la síntesis química sostenible .
- Hidrólisis C-O de Apertura de Anillo: El compuesto puede encontrar aplicaciones en reacciones de apertura de anillo de éteres cíclicos, lo que lleva a la producción de productos químicos derivados de la biomasa .
- Intermedio en Síntesis Orgánica: 4-Hidroxibencil alcohol sirve como una materia prima crucial e intermedio en la síntesis orgánica. Su versatilidad reactiva permite la construcción de moléculas más complejas .
Catálisis y Química Verde
Síntesis Orgánica y Farmacéutica
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2,5-diiodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUXZDFEDICPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CO)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915706-87-5 |
Source


|
| Record name | [4-(hydroxymethyl)-2,5-diiodophenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)



![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)


![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)

![2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2545446.png)

